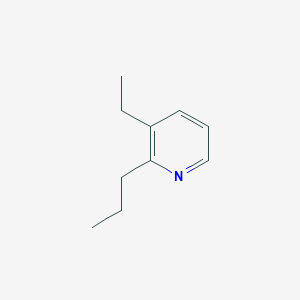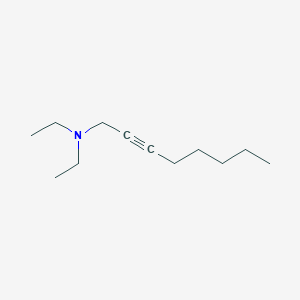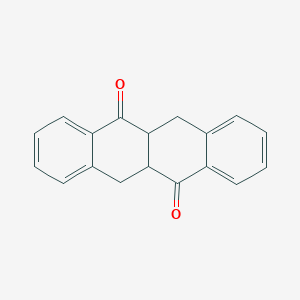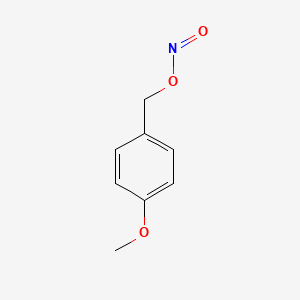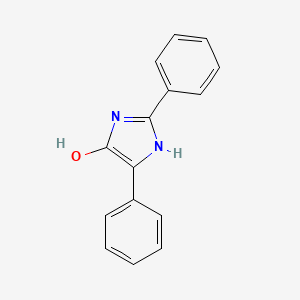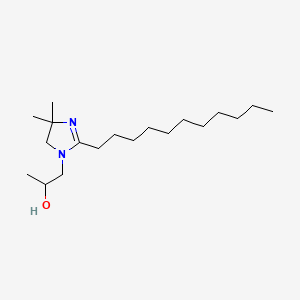
1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propanol group attached to the imidazole ring, along with a dimethyl and undecyl substitution, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be achieved through various synthetic routes:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This involves the oxidative cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be compared with other similar compounds:
Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.
1,2-Dimethylimidazole: This compound has similar properties but lacks the undecyl and propanol groups, making it less versatile.
2-Undecylimidazole: This compound has the undecyl group but lacks the propanol group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74038-84-9 |
|---|---|
Molecular Formula |
C19H38N2O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C19H38N2O/c1-5-6-7-8-9-10-11-12-13-14-18-20-19(3,4)16-21(18)15-17(2)22/h17,22H,5-16H2,1-4H3 |
InChI Key |
IXDCGKCZHSLDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CN1CC(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
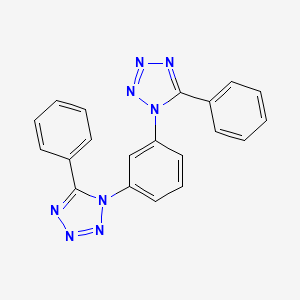
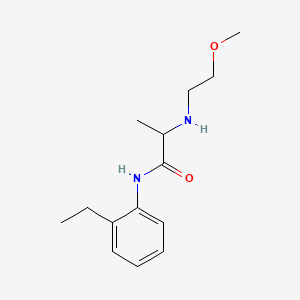

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
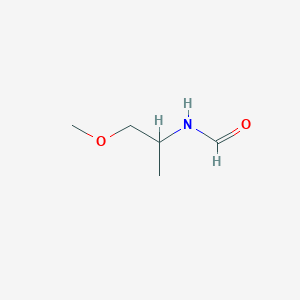
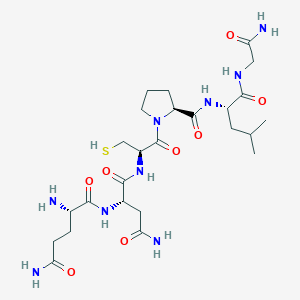
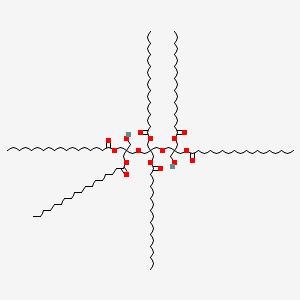
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
